阿普瑞昔替滨
描述
阿昔替滨是一种实验性的核苷逆转录酶抑制剂(NRTI),旨在对抗人类免疫缺陷病毒(HIV)感染。 它在结构上与拉米夫定和恩曲他滨相关,与这些化合物一样,它也是胞嘧啶的类似物 。 阿昔替滨在临床试验中显示出抑制HIV复制的潜力,即使在对其他NRTI耐药的菌株中也是如此 .
科学研究应用
化学: 用作研究核苷类似物及其与酶相互作用的模型化合物。
生物学: 研究其对HIV复制和耐药机制的影响。
医学: 治疗HIV感染的潜在治疗剂,尤其是在观察到对其他NRTI耐药的情况下。
工业: 开发新的抗病毒药物和制剂
作用机制
阿昔替滨通过抑制HIV的逆转录酶发挥作用。这种酶对于病毒的复制至关重要。 通过整合到病毒DNA中,阿昔替滨导致DNA链提前终止,从而阻止病毒复制 。 分子靶标包括逆转录酶的活性位点,以及与病毒复制和转录相关的途径 .
类似化合物:
- 拉米夫定
- 恩曲他滨
- 扎西替滨
- 司他夫定
- 齐多夫定
比较: 阿昔替滨的独特之处在于它能够保留对已对其他NRTI产生耐药性的HIV菌株的活性。 与拉米夫定和恩曲他滨不同,阿昔替滨在存在多个耐药突变的情况下,其敏感性下降不到两倍 。 这使其成为治疗耐药性HIV感染的宝贵候选药物 .
生化分析
Biochemical Properties
Apricitabine is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor . It retains substantial in vitro activity against HIV-1 containing many mutations associated with nucleoside reverse transcriptase inhibitor resistance .
Cellular Effects
Apricitabine has shown a low potential for cellular or mitochondrial toxicity in vitro . It influences cell function by reducing plasma viral load levels .
Molecular Mechanism
Apricitabine exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV . It shows a less than twofold reduction in susceptibility in the presence of either up to five thymidine analogue mutations or the M184V mutation .
Temporal Effects in Laboratory Settings
Apricitabine is well absorbed orally, with a bioavailability of 65–80% . Its plasma elimination half-life is approximately 3 hours, and the intracellular half-life of its triphosphate (TP) metabolite is 6–7 hours . This supports twice-daily dosing .
Dosage Effects in Animal Models
In a double-blind, randomized, placebo-controlled Phase II monotherapy trial in antiretroviral-naive patients, Apricitabine doses of 1,200 and 1,600 mg/day reduced plasma viral load levels by 1.65 and 1.58 log 10 HIV RNA copies/ml, respectively, after 10 days of treatment .
Metabolic Pathways
Apricitabine is metabolized to apricitabine triphosphate . An in vivo model of the relationship between viral response and apricitabine dose incorporating intracellular apricitabine triphosphate, viral load and CD4 count has been constructed and demonstrates a robust relationship between apricitabine exposure and antiviral effect .
Transport and Distribution
Apricitabine is renally eliminated, giving a low potential for hepatic drug interactions . Intracellular Apricitabine-TP levels are markedly reduced in the presence of lamivudine or emtricitabine, indicating that clinical co-administration of Apricitabine together with these agents will not be possible .
准备方法
合成路线和反应条件: 阿昔替滨的合成涉及一个多步骤过程,从2-®-苯甲酰氧甲基-1,3-氧硫杂环戊烷开始。关键步骤包括:
氧硫杂环戊烷环的形成: 这是通过环化反应实现的。
胞嘧啶碱基的引入: 此步骤涉及将氧硫杂环戊烷中间体与胞嘧啶衍生物偶联。
脱保护和纯化: 最终产品是通过去除保护基团和纯化化合物得到的.
工业生产方法: 阿昔替滨的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和有效性 .
化学反应分析
反应类型: 阿昔替滨经历了几种类型的化学反应,包括:
氧化: 在细胞内转化为其三磷酸形式。
还原: 不常观察到。
取代: 涉及在合成过程中替换官能团.
常用试剂和条件:
氧化: 通常涉及将阿昔替滨转化为其活性三磷酸形式的细胞酶。
主要产品:
阿昔替滨三磷酸: 药物在细胞内的活性形式。
中间体化合物: 在合成过程中形成.
相似化合物的比较
- Lamivudine
- Emtricitabine
- Zalcitabine
- Stavudine
- Didanosine
Comparison: Apricitabine is unique in its ability to retain activity against HIV strains that have developed resistance to other NRTIs. Unlike lamivudine and emtricitabine, apricitabine shows a less than twofold reduction in susceptibility in the presence of multiple resistance mutations . This makes it a valuable candidate for treating drug-resistant HIV infections .
属性
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself. | |
Record name | Apricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160707-69-7, 143338-12-9 | |
Record name | Apricitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apricitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APRICITABINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Apricitabine and what is its mechanism of action?
A1: Apricitabine (ATC) is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV-1 infection. [] Like other NRTIs, ATC acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. [, , ] Apricitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). [, , ] ATC-TP then competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain, ultimately terminating chain elongation and inhibiting viral replication. [, , ]
Q2: How does Apricitabine's mechanism differ from other deoxycytidine analogues?
A2: While ATC shares its mechanism of action with other deoxycytidine analogues like lamivudine (3TC) and emtricitabine (FTC), its resistance profile sets it apart. [, , ] ATC retains activity against HIV-1 strains with the M184V mutation, a common mutation that confers resistance to 3TC and FTC. [, , ] Additionally, ATC demonstrates activity against viruses with specific thymidine analogue mutations (TAMs) and other nucleoside-associated mutations, which often limit the effectiveness of other NRTIs. [, ]
Q3: How does the K65R mutation affect Apricitabine's activity?
A3: The K65R mutation in HIV-1 RT reduces Apricitabine's effectiveness by decreasing its binding affinity to the enzyme, thus hindering its incorporation into the viral DNA. [] Interestingly, unlike some other NRTIs, this resistance doesn't appear to be due to increased excision of incorporated ATC. []
Q4: What is the pharmacokinetic profile of Apricitabine?
A4: Apricitabine is well-absorbed orally, with a bioavailability ranging from 65% to 80%. [] It exhibits linear pharmacokinetics, and its plasma elimination half-life is approximately 3 hours. [] The intracellular half-life of its active triphosphate metabolite (ATC-TP) is longer, ranging from 6 to 7 hours. [] This supports a twice-daily dosing regimen. [] Apricitabine is primarily eliminated through renal excretion with minimal hepatic metabolism. []
Q5: Does food intake influence the pharmacokinetics of Apricitabine?
A5: A study in healthy volunteers showed that a high-fat meal does not significantly impact the pharmacokinetics of a single 1200 mg dose of Apricitabine. [, ] Both the maximum concentration (Cmax) and area under the concentration-time curve (AUC) remained similar in both fed and fasted states, indicating bioequivalence. [, ]
Q6: Are there any known drug interactions with Apricitabine?
A6: Co-administration of Apricitabine with other deoxycytidine analogues like lamivudine or emtricitabine is not recommended. [, , ] These drugs compete for the same intracellular phosphorylation pathway, leading to markedly reduced levels of Apricitabine triphosphate (ATC-TP) and diminished antiviral activity. [, ]
Q7: Does trimethoprim affect Apricitabine's elimination?
A7: Yes, trimethoprim significantly inhibits the renal excretion of both Apricitabine and its metabolite, BCH-335. [] This interaction is similar to trimethoprim's effect on lamivudine excretion. [] In clinical practice, co-administration with trimethoprim is expected to increase Apricitabine exposure. []
Q8: What is the in vitro activity of Apricitabine against HIV-1?
A8: Apricitabine exhibits potent in vitro activity against a wide range of HIV-1 laboratory strains and clinical isolates, including those resistant to other NRTIs. [, , , ] It retains activity against HIV-1 harboring the M184V mutation and demonstrates efficacy in the presence of certain TAMs and other nucleoside-associated mutations. [, , ]
Q9: Has Apricitabine shown efficacy in clinical trials?
A9: Yes, Apricitabine has demonstrated promising antiviral activity in both treatment-naïve and treatment-experienced HIV-1-infected patients. [, , ] In a Phase II clinical trial involving treatment-naive patients, Apricitabine monotherapy resulted in significant reductions in plasma viral load compared to placebo. [] Similarly, positive results were observed in a Phase IIb study involving treatment-experienced patients with M184V and NRTI resistance. []
Q10: What is the resistance profile of Apricitabine?
A10: Apricitabine has a favorable resistance profile compared to other NRTIs. [, , ] While the K65R mutation reduces its susceptibility, it maintains activity against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine. [, , ] Additionally, Apricitabine shows activity against viruses with certain TAMs and other NRTI-associated mutations. [, , ]
Q11: Does Apricitabine select for specific resistance mutations?
A11: Apricitabine demonstrates a low propensity for selecting resistance mutations in vitro and in clinical trials. [, ] Studies have shown that it does not select for additional resistance mutations in HIV-1 variants containing K65R, M184V, or M184V plus TAMs. []
Q12: What is known about the safety profile of Apricitabine?
A12: Apricitabine has demonstrated a good safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were generally mild and included headache and rhinitis. [] Importantly, Apricitabine shows a low potential for mitochondrial toxicity, a concern with some other NRTIs. []
Q13: What is the significance of the molecular structure of Apricitabine?
A13: The specific structural features of Apricitabine, a novel deoxycytidine analogue, contribute to its unique pharmacological properties and resistance profile. [, ] Although the provided abstracts lack detailed information on its molecular formula, weight, and spectroscopic data, its structure allows for effective phosphorylation to its active triphosphate form and interaction with HIV-1 reverse transcriptase. [, , , ] Further research exploring the structure-activity relationship (SAR) is crucial to understand how modifications to its structure impact its activity, potency, and selectivity. [, ]
Q14: Are there any ongoing efforts to optimize Apricitabine formulation?
A14: While the provided abstracts lack specific details on analytical methods, quality control, and stability studies, research on Apricitabine formulation and optimization is vital for enhancing its therapeutic potential. [] Exploring different formulation strategies can improve its stability under various conditions, enhance solubility for easier administration, and optimize bioavailability for greater efficacy. []
Q15: What are the future directions for Apricitabine research?
A15: Further research on Apricitabine is necessary to fully elucidate its clinical potential. Key areas of focus include:
- Long-term efficacy and safety: Conducting larger and longer-term clinical trials to assess the durability of its antiviral activity and confirm its long-term safety profile. [, ]
- Optimal treatment regimens: Investigating the use of Apricitabine in combination with other antiretroviral agents to develop highly effective and well-tolerated treatment regimens. []
- Resistance monitoring: Continuously monitoring for the emergence of resistance mutations to guide appropriate clinical use and inform the development of next-generation NRTIs. []
- Drug delivery and targeting: Exploring novel drug delivery systems to enhance its penetration into specific tissues and cellular compartments, potentially improving efficacy and reducing systemic exposure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。